2-(Aminomethyl)thiazol-5-amine 2-(Aminomethyl)thiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3248945
InChI: InChI=1S/C4H7N3S/c5-1-4-7-2-3(6)8-4/h2H,1,5-6H2
SMILES:
Molecular Formula: C4H7N3S
Molecular Weight: 129.19 g/mol

2-(Aminomethyl)thiazol-5-amine

CAS No.:

Cat. No.: VC3248945

Molecular Formula: C4H7N3S

Molecular Weight: 129.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)thiazol-5-amine -

Specification

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
IUPAC Name 2-(aminomethyl)-1,3-thiazol-5-amine
Standard InChI InChI=1S/C4H7N3S/c5-1-4-7-2-3(6)8-4/h2H,1,5-6H2
Standard InChI Key JEXGIYHUKBJURC-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=N1)CN)N

Introduction

Structure and Nomenclature

Target Compound Structure

The compound "2-(Aminomethyl)thiazol-5-amine" would have an aminomethyl (-CH2-NH2) group at position 2 and an amine (-NH2) group at position 5 of the thiazole ring. This specific substitution pattern differs from the compounds found in the search results.

Related Compounds in Search Results

The search results provide information about a similar compound, "5-(Aminomethyl)-1,3-thiazol-2-amine" (PubChem CID 22064894), which has a different substitution pattern with the aminomethyl group at position 5 and the amine group at position 2 of the thiazole ring . The structural difference is significant as it affects the chemical and biological properties of the compound.

Another related compound found in the search results is "5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine," which has an additional methyl group at position 4 compared to the previously mentioned compound . These variations in structure highlight the diversity of aminothiazole derivatives.

Physical and Chemical Properties

Properties of Related Compounds

For "5-(Aminomethyl)-1,3-thiazol-2-amine" (PubChem CID 22064894), the following properties have been reported:

PropertyValue
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
XLogP3-AA-0.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Topological Polar Surface Area93.2 Ų
Heavy Atom Count8
Complexity77.7

These properties are derived from computational methods and provide insights into the physicochemical characteristics of this aminothiazole derivative .

For "5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine," the following properties are reported:

PropertyValue
LogP-0.12
Heavy atoms count9
Rotatable bond count1
Number of rings1
Carbon bond saturation, Fsp30.4
Polar surface area65 Ų
Hydrogen bond acceptors count3
Hydrogen bond donors count2

These properties indicate that this methylated derivative has slightly different physicochemical characteristics compared to the non-methylated analog .

Synthesis and Preparation Methods

General Synthetic Approaches for Aminothiazole Derivatives

The search results provide information about the synthesis of various aminothiazole derivatives, which may offer insights into potential synthetic routes for 2-(Aminomethyl)thiazol-5-amine. One notable synthetic method described for 2-aminothiazole-5-carboxamides involves:

  • Preparation of β-ethoxy acrylamides

  • NBS-mediated thiazole formation in a mixture of dioxane and water

  • Addition of thiourea and heating to effect ring closure

This method was reported to produce 2-aminothiazole-5-carboxamide in 95% yield without N-bromination or phenyl ring bromination by-products . The researchers noted that this approach avoids the generation and handling of air and moisture-sensitive organometallic intermediates and eliminates the need for additional protection and deprotection steps.

Alternative Synthetic Pathways

Another synthetic pathway mentioned in the literature involves the treatment of α-formyl-α-bromoacetate hemiacetals with thiourea to give 2-amino-thiazole-5-carboxylic acid phenylamides . These intermediates can then be further functionalized to create more complex derivatives with potential biological activities.

Biological Activities and Applications

Aminothiazole derivatives have been reported to possess various biological activities, making them valuable scaffolds in medicinal chemistry research.

Anticancer Activity

Some 2-aminothiazole-5-carboxamide derivatives have shown anti-proliferative effects on human K563 leukemia cells . The presence of a carboxanilide side chain at the fifth position of the thiazole ring has been noted to have a cytostatic impact on human chronic myeloid leukemia cell line K562 . These findings suggest that aminothiazole derivatives could serve as promising leads for the development of anticancer agents.

Applications in Drug Development

The 2-aminothiazole scaffold has been incorporated into several clinically important compounds. For example, the search results mention the use of 2-aminothiazole-5-carboxamides in the synthesis of dasatinib (SPRYCEL), an anti-cancer drug . The new synthetic method developed for these intermediates was successfully applied in the scale synthesis of this anti-cancer drug, highlighting the practical significance of efficient synthetic routes for aminothiazole derivatives.

Structural Analogs and Derivatives

Several structural analogs and derivatives of aminothiazole compounds have been described in the search results, showcasing the versatility of this scaffold in chemical synthesis.

Heterocyclized Derivatives

The search results mention the treatment of an aminothiazole moiety with malononitrile in sodium ethoxide to give the corresponding 3-cyano-5-oxo-1H-pyrrole derivative . Additionally, treatment with different secondary amines gave acetamide derivatives, and treatment with potassium thiocyanate produced a thiocyanate-acetamide scaffold, which was cyclized to yield the corresponding thiazolidinone . These transformations demonstrate the potential for further derivatization of aminothiazole compounds to generate diverse chemical libraries.

Analytical Methods and Characterization

The characterization of aminothiazole derivatives typically involves various analytical techniques to confirm their structure and purity.

Spectroscopic Methods

Proton NMR spectroscopy with a Bruker DRX-400 spectrometer using CDCl3 or DMSO-d6 as solvents and TMS as an internal standard was mentioned for the characterization of 2-aminothiazole-5-carboxamides . NMR spectroscopy provides valuable information about the structural features of these compounds, allowing researchers to confirm successful synthesis and determine the substitution pattern on the thiazole ring.

IdentifierValue
PubChem CID22064894
CAS Number625440-80-4
SMILESC1=C(SC(=N1)N)CN
InChIInChI=1S/C4H7N3S/c5-1-3-2-7-4(6)8-3/h2H,1,5H2,(H2,6,7)
InChIKeyYVCRAVNZOVGDKJ-UHFFFAOYSA-N
Molecular Weight129.19 g/mol
Exact Mass129.03606841 Da

These identifiers provide a standardized way to reference this compound in chemical databases and literature .

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